molecular formula C18H19N B15175266 Bis(2,6-dimethylphenyl)acetonitrile CAS No. 54167-06-5

Bis(2,6-dimethylphenyl)acetonitrile

Cat. No.: B15175266
CAS No.: 54167-06-5
M. Wt: 249.3 g/mol
InChI Key: VELLWTFWQTXZAU-UHFFFAOYSA-N
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Description

Bis(2,6-dimethylphenyl)acetonitrile: is an organic compound with the molecular formula C18H19N. It is characterized by the presence of two 2,6-dimethylphenyl groups attached to an acetonitrile moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of bis(2,6-dimethylphenyl)acetonitrile typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2,6-dimethylphenyl)acetonitrile can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Bis(2,6-dimethylphenyl)acetonitrile is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology and Medicine:

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of bis(2,6-dimethylphenyl)acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can participate in nucleophilic addition reactions, while the phenyl groups provide steric and electronic effects that influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • Bis(2,6-dimethylphenyl)methane
  • Bis(2,6-dimethylphenyl)amine
  • Bis(2,6-dimethylphenyl)ketone

Comparison:

  • Bis(2,6-dimethylphenyl)acetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity compared to its analogs.
  • Bis(2,6-dimethylphenyl)methane lacks the nitrile group, making it less reactive in nucleophilic addition reactions.
  • Bis(2,6-dimethylphenyl)amine contains an amine group, which alters its basicity and reactivity.
  • Bis(2,6-dimethylphenyl)ketone has a carbonyl group, leading to different chemical behavior in oxidation and reduction reactions.

This comprehensive overview highlights the significance of this compound in various fields and its unique properties compared to similar compounds

Properties

CAS No.

54167-06-5

Molecular Formula

C18H19N

Molecular Weight

249.3 g/mol

IUPAC Name

2,2-bis(2,6-dimethylphenyl)acetonitrile

InChI

InChI=1S/C18H19N/c1-12-7-5-8-13(2)17(12)16(11-19)18-14(3)9-6-10-15(18)4/h5-10,16H,1-4H3

InChI Key

VELLWTFWQTXZAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(C#N)C2=C(C=CC=C2C)C

Origin of Product

United States

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